3-(2-methoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-28-19-7-3-2-6-17(19)18-8-9-20(23-22-18)24-11-13-25(14-12-24)29(26,27)16-5-4-10-21-15-16/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJXPFIMKJTTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridazine core, which is known for its diverse biological activities. The presence of the 2-methoxyphenyl and pyridine-3-sulfonyl-piperazin-1-yl moieties enhances its pharmacological profile. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The piperazine ring is particularly significant for its role in modulating neurotransmitter systems, such as serotonin and dopamine pathways. This could implicate the compound in neuropharmacological effects, potentially useful in treating conditions like anxiety and depression.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyridazine derivatives. For instance, derivatives with similar structural motifs have shown efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported for related compounds range from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli , suggesting potential antibacterial activity for our compound as well .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Pyridazine Derivative 1 | 3.12 | Staphylococcus aureus |
| Pyridazine Derivative 2 | 12.5 | Escherichia coli |
Antitumor Activity
The antitumor potential of pyridazine derivatives has also been investigated. Compounds structurally related to This compound have been tested against various cancer cell lines, including L1210 and CCRF-CEM. However, many derivatives did not exhibit significant antitumor activity in vitro, indicating a need for further optimization to enhance their therapeutic efficacy .
Case Studies
- Neuropharmacological Effects : A study involving a related piperazine compound demonstrated selective antagonism at presynaptic and postsynaptic 5-HT1A receptors, suggesting potential applications in treating mood disorders .
- Antimicrobial Studies : In a comparative analysis, various pyridazine derivatives were synthesized and tested against pathogenic strains, revealing promising antibacterial activity that warrants further exploration in clinical settings .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features of Analogues
The following analogues share the pyridazine core but differ in substituents on the piperazine or aromatic rings (Table 1):
Note: Molecular weight calculated based on inferred formula.
Impact of Substituents on Properties
Piperazine Sulfonyl Group
- Target Compound : The pyridine-3-sulfonyl group introduces a heteroaromatic ring with a nitrogen atom, enabling hydrogen bonding and π-π interactions distinct from purely phenyl-based sulfonyl groups.
- Biphenylsulfonyl (e.g., ) : Increases hydrophobicity and steric bulk, which may improve membrane permeability but reduce aqueous solubility.
- 4-Methoxyphenylsulfonyl (e.g., ) : The methoxy group offers electron-donating effects, balancing electronic properties for optimized receptor binding.
Pyridazine 3-Position Substituents
Preparation Methods
Cyclocondensation of Hydrazines with 1,4-Diketones
Hydrazines react with 1,4-diketones under acidic conditions to form pyridazines. For example, condensation of 2-methoxybenzoylacetone with hydrazine hydrate yields 3-(2-methoxyphenyl)pyridazine. Modifications include:
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups to preformed pyridazines. For instance, 6-bromopyridazine derivatives couple with 2-methoxyphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (90°C, 12 h).
Sulfonylation of Piperazine with Pyridine-3-Sulfonyl Chloride
The final step involves sulfonylation of the piperazine nitrogen using pyridine-3-sulfonyl chloride.
Sulfonyl Chloride Preparation
Pyridine-3-sulfonyl chloride (CAS: 16133-25-8) is synthesized via:
Sulfonylation Reaction
Conditions :
-
Substrate : 6-Piperazinyl-3-(2-methoxyphenyl)pyridazine.
-
Sulfonylating Agent : Pyridine-3-sulfonyl chloride (1.2 equiv).
-
Temperature : 25–45°C for 1–5 h.
Workup : Acidic aqueous wash (pH 4–5) to remove excess sulfonyl chloride, followed by recrystallization.
Yield : 70–85% after purification.
Optimization and Industrial-Scale Considerations
Catalytic Enhancements
Solvent Systems
| Step | Optimal Solvent | Effect on Yield |
|---|---|---|
| Cyclocondensation | Ethanol | 85% |
| Sulfonylation | Acetonitrile | 80% |
| Coupling | Dioxane/Water | 90% |
Purity Control
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | Low cost, simple setup | Moderate regioselectivity | 60–75% |
| Buchwald-Hartwig | High selectivity | Pd catalyst cost | 70–85% |
| Microwave-Assisted | Rapid reaction times | Specialized equipment required | 75–90% |
Q & A
Q. What are the common synthetic routes for 3-(2-methoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine, and how can reaction efficiency be optimized?
Pyridazine derivatives are typically synthesized via oxidative cyclization of hydrazine intermediates or Suzuki-Miyaura coupling for aryl substitutions. For example, oxidative ring closure using sodium hypochlorite in ethanol (room temperature, 3 hours) achieved a 73% yield in related triazolopyridine syntheses, offering a green chemistry approach . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the piperazine moiety.
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity.
- Temperature control : Lower temperatures reduce side reactions in sulfonylation steps.
Q. Which analytical techniques are critical for structural characterization of this compound?
Key methods include:
- X-ray crystallography : Resolves piperazine and pyridazine ring conformations (e.g., bond angles and torsion angles in similar derivatives) .
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxyphenyl proton splitting at δ 6.8–7.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] expected for CHNOS).
Q. What safety precautions are essential during synthesis and handling?
- Air-sensitive reagents : Use Schlenk lines for reactions requiring anhydrous conditions .
- Personal protective equipment (PPE) : Nitrile gloves and fume hoods mitigate exposure to sulfonating agents (e.g., pyridine-3-sulfonyl chloride) .
- Waste disposal : Neutralize acidic/byproduct streams before disposal per EPA guidelines .
Advanced Research Questions
Q. How can contradictory biological activity data for pyridazine derivatives be resolved?
Contradictions in reported activities (e.g., anti-bacterial vs. anti-viral effects) may arise from:
- Assay variability : Standardize protocols (e.g., MIC values against S. aureus vs. E. coli).
- Structural analogs : Compare substituent effects (e.g., replacing 2-methoxyphenyl with 4-chlorophenyl alters target binding ).
- Computational modeling : Perform molecular docking to assess interactions with bacterial gyrase vs. viral proteases .
Q. What strategies are effective in elucidating the mechanism of action for this compound?
- In vitro assays : Measure inhibition of platelet aggregation (IC) or bacterial growth kinetics .
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Metabolomics : Track metabolite profiles in cell lines (e.g., HepG2) to identify disrupted pathways .
Q. How can reaction yields be improved for large-scale synthesis?
- Flow chemistry : Continuous flow systems enhance heat/mass transfer in exothermic sulfonylation steps .
- Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs .
- Byproduct analysis : Use HPLC-MS to identify and suppress side products (e.g., over-sulfonated derivatives) .
Key Notes
- Methodological focus : Emphasized reproducible protocols and data-driven problem-solving.
- Contradiction management : Addressed variability in biological data through standardized assays and computational validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
